molecular formula C14H8F5NO2 B14355176 N-[2-(Pentafluorophenoxy)phenyl]acetamide CAS No. 90251-12-0

N-[2-(Pentafluorophenoxy)phenyl]acetamide

Cat. No.: B14355176
CAS No.: 90251-12-0
M. Wt: 317.21 g/mol
InChI Key: OPXADNLUVGABST-UHFFFAOYSA-N
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Description

N-[2-(Pentafluorophenoxy)phenyl]acetamide is a chemical compound with the molecular formula C14H8F5NO2 It is characterized by the presence of a pentafluorophenoxy group attached to a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Pentafluorophenoxy)phenyl]acetamide typically involves the reaction of 2-(pentafluorophenoxy)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2-(Pentafluorophenoxy)aniline} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is heated to a specific temperature, typically around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate advanced analytical techniques, such as high-performance liquid chromatography (HPLC), to monitor the reaction progress and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Pentafluorophenoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The phenyl and pentafluorophenoxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amines or other reduced forms.

    Substitution: Formation of substituted phenyl or pentafluorophenoxy derivatives.

Scientific Research Applications

N-[2-(Pentafluorophenoxy)phenyl]acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[2-(Pentafluorophenoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Nitro-5-(2,3,4,5,6-Pentafluorophenoxy)phenyl)acetamide: Similar structure with a nitro group, leading to different chemical properties and reactivity.

    Acetanilide: A simpler analog with a phenylacetamide structure, lacking the pentafluorophenoxy group.

Uniqueness

N-[2-(Pentafluorophenoxy)phenyl]acetamide is unique due to the presence of the pentafluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific research applications.

Properties

CAS No.

90251-12-0

Molecular Formula

C14H8F5NO2

Molecular Weight

317.21 g/mol

IUPAC Name

N-[2-(2,3,4,5,6-pentafluorophenoxy)phenyl]acetamide

InChI

InChI=1S/C14H8F5NO2/c1-6(21)20-7-4-2-3-5-8(7)22-14-12(18)10(16)9(15)11(17)13(14)19/h2-5H,1H3,(H,20,21)

InChI Key

OPXADNLUVGABST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1OC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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